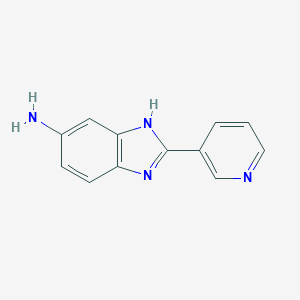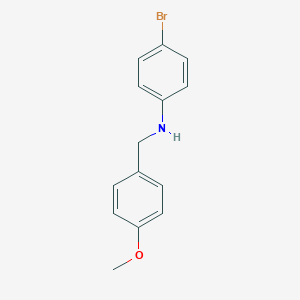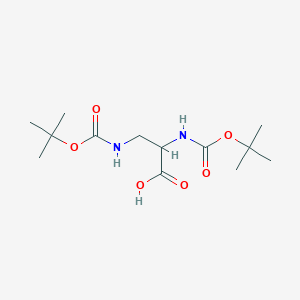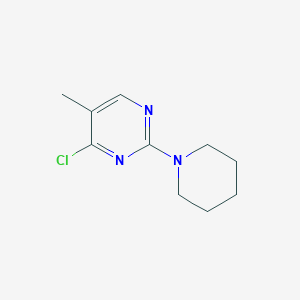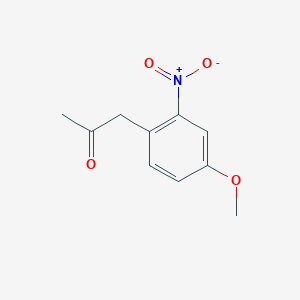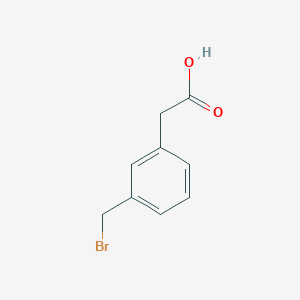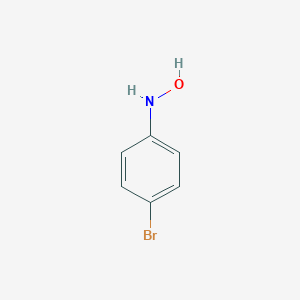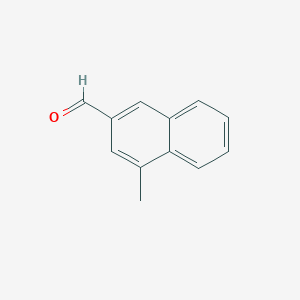![molecular formula C12H18O4 B168327 1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol) CAS No. 17977-38-7](/img/structure/B168327.png)
1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol), commonly known as PPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PPO is a glycol ether that is synthesized through a multi-step process.
Applications De Recherche Scientifique
PPO has potential applications in various fields of scientific research. It is commonly used as a solvent and a surfactant in the synthesis of nanoparticles and other materials. PPO has also been used as a stabilizer for enzymes and proteins, as well as a cryoprotectant for biological samples.
Mécanisme D'action
PPO is a glycol ether that has a hydrophilic head and a hydrophobic tail. This structure allows PPO to interact with both hydrophilic and hydrophobic molecules. PPO is known to disrupt the hydrogen bonds between water molecules, which can lead to changes in the structure and function of biological molecules.
Effets Biochimiques Et Physiologiques
PPO has been shown to have both positive and negative effects on biological systems. PPO has been used as a cryoprotectant for biological samples, as it can prevent ice crystal formation and preserve the structure and function of biological molecules. However, PPO has also been shown to have cytotoxic effects on cells at high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
PPO has several advantages for lab experiments. It is a versatile solvent and surfactant that can be used in the synthesis of various materials. PPO is also relatively non-toxic and has low volatility, making it easy to handle in the lab. However, PPO can be expensive and may not be readily available in some labs.
Orientations Futures
There are several future directions for the use of PPO in scientific research. One potential application is in the synthesis of nanoparticles for drug delivery and imaging. PPO could also be used as a stabilizer for enzymes and proteins in biotechnology applications. Further research is needed to fully understand the mechanism of action and potential applications of PPO in scientific research.
Conclusion
In conclusion, 1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol) is a glycol ether that has potential applications in various fields of scientific research. PPO is synthesized through a multi-step process and has been shown to have both positive and negative effects on biological systems. PPO has several advantages for lab experiments, but further research is needed to fully understand its potential applications.
Méthodes De Synthèse
PPO is synthesized through a multi-step process that involves the reaction of 1,4-benzenedimethanol with propylene oxide. The reaction is catalyzed by a strong base such as potassium hydroxide or sodium hydroxide. The resulting product is then purified through distillation.
Propriétés
Numéro CAS |
17977-38-7 |
|---|---|
Nom du produit |
1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol) |
Formule moléculaire |
C12H18O4 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
1-[4-(2-hydroxypropoxy)phenoxy]propan-2-ol |
InChI |
InChI=1S/C12H18O4/c1-9(13)7-15-11-3-5-12(6-4-11)16-8-10(2)14/h3-6,9-10,13-14H,7-8H2,1-2H3 |
Clé InChI |
UOPQFWFWESSERS-UHFFFAOYSA-N |
SMILES |
CC(COC1=CC=C(C=C1)OCC(C)O)O |
SMILES canonique |
CC(COC1=CC=C(C=C1)OCC(C)O)O |
Synonymes |
1,4-Phenylenebis(2-hydroxypropyl) ether |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



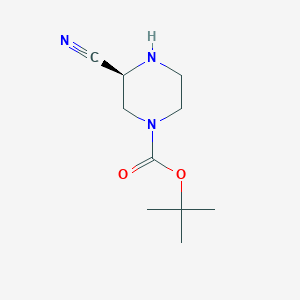
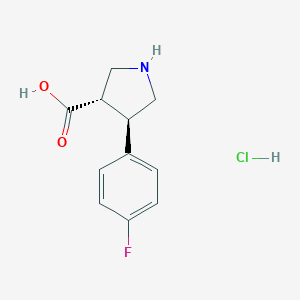
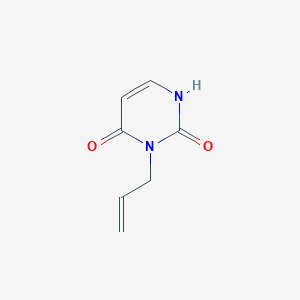
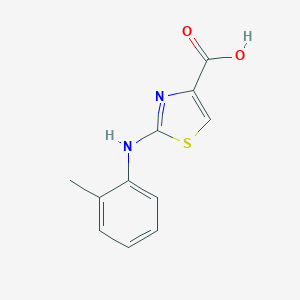
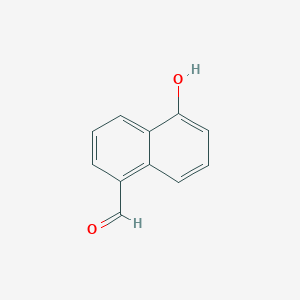
![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)
